Cas no 1804867-95-5 (3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde)

3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde structure
1804867-95-5 structure
商品名:3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
CAS番号:1804867-95-5
MF:C8H4F5NO2
メガワット:241.114879608154
CID:4890440

3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
    • インチ: 1S/C8H4F5NO2/c9-7(10)5-4(16)1-3(2-15)14-6(5)8(11,12)13/h1-2,7H,(H,14,16)
    • InChIKey: DXUNQUXAZRRORQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C(F)F)C(C=C(C=O)N1)=O)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 394
  • トポロジー分子極性表面積: 46.2
  • 疎水性パラメータ計算基準値(XlogP): 1.3

3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029026199-1g
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
1804867-95-5 95%
1g
$3,155.55 2022-04-01
Alichem
A029026199-250mg
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
1804867-95-5 95%
250mg
$1,058.40 2022-04-01
Alichem
A029026199-500mg
3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde
1804867-95-5 95%
500mg
$1,769.25 2022-04-01

3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde 関連文献

3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehydeに関する追加情報

3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-carboxaldehyde: A Novel Fluorinated Pyridine Derivative with Broad Pharmacological Potential

CAS No. 1804867-95-5 represents a critical compound in the field of medicinal chemistry, characterized by its unique molecular architecture that combines multiple fluorine atoms with a pyridine ring system. This fluorinated pyridine derivative exhibits structural complexity that has attracted significant attention in recent years due to its potential applications in drug discovery and development. The compound's chemical structure features three fluorine atoms at distinct positions, creating a highly polar and electronegative molecular framework. This fluorinated pyridine core is further functionalized with a hydroxyl group and a carboxaldehyde moiety, which significantly enhances its reactivity and biological activity.

Recent studies have demonstrated that the 3-(Difluoromethyl) group and 2-(Trifluoromethyl) substituent play a crucial role in modulating the compound's pharmacokinetic properties. The introduction of multiple fluorine atoms into the pyridine ring creates a unique electronic environment that influences the molecule's ability to interact with biological targets. Researchers have reported that this fluorinated pyridine derivative exhibits enhanced metabolic stability compared to its non-fluorinated counterparts, making it an attractive candidate for pharmaceutical development. The hydroxyl group at the 4-position further contributes to the compound's polarity, which may facilitate its interaction with various biological membranes.

The carboxaldehyde functional group at the 6-position is a key feature of this molecule, as it provides multiple reaction sites for further chemical modifications. This fluorinated pyridine core has shown promising activity in several in vitro assays, particularly in the context of enzyme inhibition and receptor modulation. Recent publications in bioorganic chemistry journals have highlighted the potential of this compound as a lead molecule for the development of novel therapeutics. The unique combination of fluorine atoms and functional groups in this pyridine derivative creates a versatile scaffold that can be tailored for specific therapeutic applications.

From a synthetic perspective, the preparation of this fluorinated pyridine derivative has been the focus of several recent studies. Researchers have developed efficient synthetic routes that allow for the selective introduction of fluorine atoms into the pyridine ring system. The 3-(Difluoromethyl) group and 2-(Trif, fluoromethyl) substituent can be incorporated through various fluorination strategies, including electrophilic fluorination and nucleophilic substitution reactions. These synthetic approaches have enabled the production of this compound in high yields, which is essential for its application in both academic research and industrial development.

Current research on this fluorinated pyridine derivative has revealed its potential as a modulator of various biological targets. Studies published in pharmaceutical chemistry journals have shown that this compound exhibits significant activity against certain enzymes and receptors. The presence of multiple fluorine atoms in the molecule contributes to its ability to interact with hydrophobic regions of target proteins, which is a critical factor in drug-receptor interactions. The hydroxyl group at the 4-position may also play a role in hydrogen bonding with target molecules, further enhancing its biological activity.

One of the most promising applications of this fluorinated pyridine derivative is in the field of enzyme inhibition. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various pathological processes. The unique electronic properties of the fluorinated pyridine core allow it to selectively bind to target enzymes, making it a valuable tool for drug discovery. Researchers are exploring its potential as an inhibitor of kinases, phosphatases, and other enzymes that play critical roles in disease progression.

From a therapeutic perspective, this fluorinated pyridine derivative has shown promise in several preclinical studies. Its ability to modulate enzyme activity and receptor function makes it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The carboxaldehyde functional group may also provide opportunities for further chemical modifications that could enhance its therapeutic potential. These properties have made it an attractive target for pharmaceutical research and development.

Recent advances in computational chemistry have provided valuable insights into the molecular interactions of this fluorinated pyridine derivative. Molecular docking studies have revealed its potential to bind to various biological targets, including receptors and enzymes. These computational models have helped researchers understand the molecular mechanisms underlying its biological activity and have guided the design of more effective analogs. The fluorinated pyridine core appears to play a key role in determining its binding affinity and selectivity for different targets.

As the field of medicinal chemistry continues to evolve, the fluorinated pyridine derivative has emerged as a promising scaffold for the development of novel therapeutics. Its unique chemical structure and functional groups provide a versatile platform for the design of drugs with improved pharmacological properties. The 3-(Difluoromethyl) group and 2-(Trifluoromethyl) substituent contribute to its ability to interact with a wide range of biological targets, making it a valuable tool for pharmaceutical research. The hydroxyl group at the 4-position and the carboxaldehyde functional group at the 6-position further enhance its reactivity and biological activity.

Looking ahead, the continued exploration of this fluorinated pyridine derivative holds great promise for the development of new therapeutic agents. Its unique chemical properties and biological activity make it an attractive candidate for the treatment of various diseases. As researchers continue to refine synthetic methods and explore new applications, this compound may play an important role in the future of pharmaceutical science. The fluorinated pyridine core has the potential to serve as a versatile scaffold for the design of drugs with improved efficacy and safety profiles.

In conclusion, the fluorinated pyridine derivative represents a significant advancement in the field of medicinal chemistry. Its unique combination of fluorine atoms and functional groups provides a versatile platform for the development of novel therapeutics. The 3-(Difluoromethyl) group and 2-(Trifluoromethyl) substituent contribute to its ability to interact with a wide range of biological targets, making it a valuable tool for pharmaceutical research. As the field continues to evolve, this compound may play an important role in the development of new drugs with improved therapeutic potential.

Further research is needed to fully understand the biological mechanisms underlying the activity of this fluorinated pyridine derivative. Studies on its pharmacokinetic properties, toxicity profiles, and potential side effects will be essential for its development as a therapeutic agent. Additionally, the exploration of new synthetic routes and chemical modifications may help to enhance its therapeutic potential. As researchers continue to investigate the properties of this compound, it has the potential to become an important part of the future of pharmaceutical science.

Overall, the fluorinated pyridine derivative represents a promising area of research in the field of medicinal chemistry. Its unique chemical structure and functional groups provide a versatile platform for the development of new therapeutics. The 3-(Difluoromethyl) group and 2-(Trifluoromethyl) substituent contribute to its ability to interact with a wide range of biological targets, making it a valuable tool for pharmaceutical research. As the field continues to evolve, this compound may play an important role in the development of new drugs with improved therapeutic potential.

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